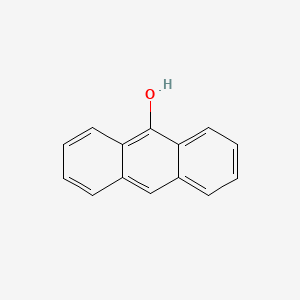

anthracen-9-ol

Description

An anthracene derivative that disrupts MITOCHONDRIA function and structure and is used for the treatment of DERMATOSES, especially PSORIASIS. It may cause FOLLICULITIS.

Structure

3D Structure

Properties

IUPAC Name |

anthracen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKRYONWZHRJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200952 | |

| Record name | Anthranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-86-2 | |

| Record name | Anthranol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANTHRANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15PF96Z0OC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Keto-Enol Tautomerism of Anthracen-9-ol and Anthrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reversible isomerization between a ketone and its corresponding enol form, known as keto-enol tautomerism, is a fundamental concept in organic chemistry with significant implications in reaction mechanisms, chemical synthesis, and drug action. A classic and illustrative example of this phenomenon is the equilibrium between anthrone (B1665570) (the keto form) and anthracen-9-ol (the enol form). The position of this equilibrium is sensitive to various factors, including solvent, temperature, and pH, making its study crucial for understanding the reactivity and stability of related chemical entities.

Anthrone and its derivatives are not merely academic curiosities; they form the structural backbone of numerous compounds with significant biological activity, including some laxatives and anticancer agents.[1][2][3] A thorough understanding of the tautomeric behavior of the anthrone scaffold is therefore essential for professionals in drug discovery and development, as the predominant tautomer can significantly influence a molecule's pharmacological and pharmacokinetic properties. This technical guide provides a comprehensive overview of the keto-enol tautomerism between anthrone and this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

The Tautomeric Equilibrium

Anthrone, a tricyclic aromatic ketone, exists in equilibrium with its enol tautomer, this compound.[4] In this equilibrium, the keto form is generally more stable.[1] The tautomerism involves the migration of a proton and the concomitant shift of a double bond.

Figure 1: The keto-enol tautomeric equilibrium between anthrone and this compound.

Quantitative Analysis of the Tautomerism

The equilibrium between anthrone and this compound has been quantitatively characterized through various physicochemical studies. The key parameters governing this equilibrium are summarized in the tables below.

Equilibrium and Acidity Constants

The position of the tautomeric equilibrium is defined by the equilibrium constant, KE, which is the ratio of the enol to the keto form. The acidity of both tautomers is also a critical factor, particularly in aqueous or biological systems.

| Parameter | Value | Conditions | Reference |

| pKE (-log KE) | 2.10 | Aqueous acetic acid buffers at 25 °C | [5][6][7] |

| pKE (-log KE) | 2.17 | Estimated | [5] |

| pKa (Anthrone) | 10.0 | Spectrophotometrically in piperazine (B1678402) and borate (B1201080) buffers | [5][6] |

| pKa (this compound) | 7.9 | Calculated from pKE and pKa of anthrone | [5][6] |

Note: KE = [Enol]/[Keto]. A pKE of 2.10 indicates that the keto form (anthrone) is favored by a factor of approximately 126 at equilibrium under these conditions.

Kinetic Data

The interconversion between the tautomers is subject to catalysis. The rates of ketonization (enol to keto) and enolization (keto to enol) have been studied, revealing important mechanistic details.

| Parameter | Observation | Conditions | Reference |

| Acid Catalysis | Catalyzed by H3O+ in aqueous HCl | Aqueous HCl | [5][6] |

| Buffer Catalysis | Catalyzed by the base component in weaker acid buffers | Buffer solutions | [5][6] |

| Solvent Isotope Effect (kH3O+/kD3O+) | 4.8 | - | [5][6] |

| Relative Rate of Ketonization | Ketonization of this compound is ~3000 times faster than the hydrolysis of its methyl ether | - | [6] |

Experimental Protocols

The characterization of the this compound and anthrone tautomerism relies on a combination of spectroscopic and kinetic methods. Below are detailed methodologies for key experiments.

Synthesis of Anthrone

Anthrone can be synthesized via the reduction of anthraquinone (B42736).

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, mix 0.5 mole of anthraquinone with 0.86 atom equivalent of granulated tin.[8]

-

Add 750 mL of glacial acetic acid and heat the mixture to boiling.[8]

-

Over a period of two hours, add 8.2 moles of concentrated hydrochloric acid in 10-cc portions.[8]

-

After the addition is complete, continue to reflux the mixture until the anthraquinone has dissolved.[9]

-

Cool the filtrate to approximately 10 °C to crystallize the anthrone.[8][9]

-

Collect the crystals by suction filtration and wash with water.[8]

-

The crude product can be recrystallized from a 3:1 mixture of benzene (B151609) and petroleum ether to yield pure anthrone.[8]

Spectroscopic Determination of Tautomeric Equilibrium

UV-Vis and NMR spectroscopy are powerful tools for studying the keto-enol equilibrium.

UV-Vis Spectroscopy:

-

Prepare stock solutions of anthrone in the desired solvent (e.g., cyclohexane, acetonitrile).[10]

-

Prepare a series of solutions with varying concentrations of a base catalyst (e.g., triethylamine) to promote equilibration.[10]

-

Record the UV-Vis absorption spectra of each solution at a constant temperature.[10]

-

The keto form (anthrone) and the enol form (this compound) have distinct absorption spectra. The increase in the intensity of the enol bands (e.g., around 370 nm and 390 nm) can be used to determine the relative concentrations of the two tautomers at equilibrium.[10]

NMR Spectroscopy:

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).[11][12]

-

Acquire 1H and 13C NMR spectra.[13]

-

The keto and enol forms will exhibit distinct sets of signals. For example, the methylene (B1212753) protons of the keto form appear at a different chemical shift than the vinyl proton of the enol form.[11]

-

The ratio of the tautomers can be determined by integrating the corresponding signals in the 1H NMR spectrum.[11]

Figure 2: A generalized experimental workflow for studying the anthrone/anthracen-9-ol tautomerism.

Relevance in Drug Development

The anthraquinone core, from which anthrone is derived, is a privileged scaffold in medicinal chemistry, forming the basis for several anticancer drugs like doxorubicin (B1662922) and mitoxantrone.[2] While these drugs are fully oxidized anthraquinones, their reduced metabolites can exist in tautomeric forms analogous to the anthrone/anthracen-9-ol system.

The tautomeric state of a drug molecule can profoundly impact its:

-

Receptor Binding: The different shapes and hydrogen bonding capabilities of the keto and enol forms can lead to different binding affinities for a biological target.

-

Solubility and Permeability: The polarity and hydrogen bonding potential differ between tautomers, affecting their solubility in aqueous and lipid environments, which in turn influences their absorption, distribution, metabolism, and excretion (ADME) properties.

-

Metabolic Stability: One tautomer may be more susceptible to enzymatic degradation than the other.

Therefore, a detailed understanding of the tautomeric preferences of anthrone-like moieties is crucial for the rational design and development of new therapeutic agents.

Conclusion

The keto-enol tautomerism between anthrone and this compound is a well-characterized equilibrium that serves as an important model for understanding the behavior of more complex, biologically active molecules. The predominance of the keto form under standard conditions, along with the quantifiable influence of the chemical environment on the equilibrium position, provides valuable insights for chemists in research and industry. The experimental protocols outlined in this guide offer a robust framework for investigating this and similar tautomeric systems, which is of paramount importance for advancing the field of drug discovery and development.

References

- 1. Anthrone - Wikipedia [en.wikipedia.org]

- 2. Advances in the Discovery of Anthraquinone-Based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 529-86-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Enol–keto tautomerism of 9-anthrol and hydrolysis of its methyl ether - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemistry-online.com [chemistry-online.com]

- 10. researchgate.net [researchgate.net]

- 11. What's the 'ism' of today? Keto-Enol Tautomerism — Nanalysis [nanalysis.com]

- 12. researchgate.net [researchgate.net]

- 13. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to the Spectroscopic Properties of Anthracen-9-ol

Abstract: This document provides a comprehensive technical overview of the spectroscopic properties of anthracen-9-ol (also known as 9-anthranol). A central theme is the compound's existence in a tautomeric equilibrium with its keto form, anthrone (B1665570), which profoundly influences its spectroscopic behavior. This guide details its characteristics across UV-Visible, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the analysis of aromatic compounds.

Introduction

This compound is an aromatic organic compound, a derivative of anthracene (B1667546). Structurally, it is an anthrol and is recognized for its strong blue fluorescence in organic solvents.[1][2] A critical characteristic of this compound is its tautomeric relationship with anthrone (anthracen-9(10H)-one).[3][4] This keto-enol tautomerism means that in solution, this compound coexists with its keto isomer, anthrone. The position of this equilibrium is highly sensitive to environmental factors such as solvent polarity, pH, and temperature, which must be considered during any spectroscopic analysis.[5][6]

The Keto-Enol Tautomerism of this compound

The most critical aspect governing the spectroscopic properties of this compound is its equilibrium with the keto form, anthrone. The enol form (this compound) possesses a fully aromatic anthracene core, while the keto form (anthrone) has a disrupted π-system.

The equilibrium constant for this tautomerization (KE = [enol]/[keto]) has been determined, with a pKE (-log KE) value of 2.10 in aqueous acetic acid buffers at 25 °C.[7] This indicates that the keto form is generally more stable. The pKa of the phenolic hydroxy group of the enol form is approximately 7.9, while the pKa for the ionization of the keto form is 10.0.[5][7] Factors like solvent polarity can shift this equilibrium; nonpolar solvents tend to favor the enol form, while polar solvents, high temperatures, and neutral pH can favor the keto form.[6]

UV-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of a sample of this compound is a superposition of the spectra of both the enol and keto tautomers. The enol form, with its intact anthracene ring system, is expected to exhibit the characteristic structured absorption bands resulting from π-π* transitions.[8] In contrast, the keto form (anthrone) has a different conjugation system, which alters its absorption profile. For instance, a derivative, 10-[(4-cyanobenzylidene)]-anthracen-9(10H)-one, shows a λmax at 365 nm.[9]

Table 1: Expected UV-Vis Absorption Properties

| Tautomer | Expected λmax Range (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition Type | Notes |

|---|---|---|---|---|

| Enol Form | 250-260 (Secondary), 340-380 (Primary) | High (e.g., Anthracene ε ≈ 9,700 at 356 nm)[10] | π → π* | Spectrum is expected to be structured and similar to anthracene.[8] |

| Keto Form | ~365 (for a derivative)[9] | Moderate to High | n → π, π → π | Absorption profile differs significantly due to the disrupted π-system. |

Experimental Protocol: UV-Vis Spectroscopy

A standard operating procedure for acquiring the UV-Vis spectrum of this compound is outlined below.

-

Solvent Selection : Choose a spectroscopic grade solvent. Given the tautomerism, running spectra in both a nonpolar solvent (e.g., cyclohexane) and a polar solvent (e.g., ethanol) is recommended to observe the shift in equilibrium.

-

Sample Preparation : Prepare a dilute solution of this compound in a 1 cm path length quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax to ensure linearity according to the Beer-Lambert law.[11]

-

Instrumentation and Calibration : Use a calibrated dual-beam UV-Vis spectrophotometer.

-

Measurement : Record the absorption spectrum over the desired range (e.g., 200-500 nm). Perform a baseline correction using a cuvette filled with the pure solvent.[12]

-

Data Analysis : Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.

Fluorescence Spectroscopy

The fluorescence of this compound is one of its most prominent features, typically appearing as a strong blue emission in organic solvents.[1][13] This fluorescence originates from the enol tautomer, which has the rigid, planar, and fully conjugated anthracene structure conducive to high quantum yields. The keto form, anthrone, is generally considered non-fluorescent. This stark difference allows fluorescence spectroscopy to be a highly sensitive method for selectively detecting the enol form.

Table 2: Expected Fluorescence Properties

| Property | Expected Value | Notes |

|---|---|---|

| Excitation λmax | Corresponds to absorption maxima (e.g., 350-380 nm). | The excitation spectrum should ideally match the absorption spectrum of the enol form.[14] |

| Emission λmax | ~400-450 nm | Exhibits a characteristic structured emission spectrum. |

| Quantum Yield (Φ) | High (e.g., Anthracene Φ = 0.27-0.36)[10] | Highly dependent on solvent and presence of quenchers. |

| Fluorescence Lifetime | Nanosecond range | Typical for polycyclic aromatic hydrocarbons. |

Experimental Protocol: Fluorescence Spectroscopy

The protocol for measuring the fluorescence spectrum requires careful control of experimental conditions.

-

Sample Preparation : Prepare a very dilute solution in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[10]

-

Instrumentation : Use a calibrated spectrofluorometer.

-

Measurement :

-

Obtain an absorption spectrum first to determine an appropriate excitation wavelength (λex), usually at the longest-wavelength absorption maximum.

-

Record the emission spectrum by scanning the emission monochromator at wavelengths longer than λex.

-

It is also useful to record an excitation spectrum by scanning the excitation monochromator while monitoring the emission at a fixed wavelength (λem).[14]

-

-

Data Correction : Spectra should be corrected for instrumental factors (e.g., lamp intensity and detector response) to obtain the true emission profile.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

An NMR spectrum of this compound in solution will be complex, displaying signals for both the enol and keto tautomers. The ratio of the integrals of the signals corresponding to each tautomer can be used to determine the equilibrium constant in the specific NMR solvent used. Deuterated solvents like DMSO-d₆ or CDCl₃ are commonly used.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (δ in ppm)

| Tautomer | Group | ¹H NMR (Expected δ) | ¹³C NMR (Expected δ) | Notes |

|---|---|---|---|---|

| Enol Form | Aromatic C-H | 7.4 - 8.6 | 115 - 135 | Complex multiplet pattern typical of anthracene derivatives.[15] |

| Phenolic O-H | 9.0 - 10.0 | - | Signal may be broad and its position is solvent-dependent. | |

| Aromatic C-O | - | 145 - 155 | Quaternary carbon attached to the hydroxyl group. | |

| Keto Form | Aromatic C-H | 7.3 - 8.4 | 120 - 140 | Different pattern and shifts compared to the enol form. |

| Methylene (B1212753) C-H₂ | ~4.2 | ~35-45 | A key singlet diagnostic for the keto form. |

| | Carbonyl C=O | - | 180 - 190 | Diagnostic quaternary carbon signal in the downfield region.[16] |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the tautomeric mixture. The spectrum will show characteristic absorption bands for both the enol and keto forms.

Table 4: Key Diagnostic IR Absorption Frequencies

| Tautomer | Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|---|

| Enol Form | O-H stretch (phenolic) | 3200 - 3600 | Broad, Medium | Indicates the presence of the hydroxyl group. |

| C-O stretch | 1200 - 1260 | Strong | ||

| Aromatic C=C stretch | 1450 - 1600 | Medium-Weak | Multiple bands are expected. | |

| Keto Form | C=O stretch (ketone) | 1670 - 1690 | Strong, Sharp | The most definitive peak for identifying the keto tautomer. |

| | sp³ C-H stretch | 2850 - 3000 | Medium | From the CH₂ group. |

Conclusion

The spectroscopic properties of this compound are intrinsically linked to its keto-enol tautomerism with anthrone. This equilibrium dictates the features observed in UV-Vis, fluorescence, NMR, and IR spectroscopy. The enol form is characterized by its anthracene-like UV-Vis absorption and strong blue fluorescence, while the keto form is distinguished by a strong carbonyl absorption in the IR and a characteristic methylene signal in the NMR spectrum. A thorough understanding and consideration of this tautomeric relationship are paramount for any researcher performing spectroscopic analysis or utilizing this compound in applications ranging from organic synthesis to the development of fluorescent probes.

References

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 529-86-2 [chemicalbook.com]

- 4. Anthranol | C14H10O | CID 10731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Enol–keto tautomerism of 9-anthrol and hydrolysis of its methyl ether - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. research-collection.ethz.ch [research-collection.ethz.ch]

- 10. omlc.org [omlc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. engineering.purdue.edu [engineering.purdue.edu]

- 13. Page loading... [wap.guidechem.com]

- 14. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of Anthracen-9-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the ultraviolet-visible (UV-Vis) absorption spectrum of anthracen-9-ol (also known as 9-anthrol). A critical aspect of this compound is its existence in a tautomeric equilibrium with its keto form, anthrone. This guide provides quantitative spectral data, a detailed experimental protocol for obtaining the spectrum, and visualizations to elucidate the underlying chemical processes and experimental workflow.

Core Spectroscopic Data

The UV-Vis absorption spectrum of this compound is characterized by distinct absorption bands arising from π → π* electronic transitions within the aromatic anthracene (B1667546) core. The position and intensity of these bands are sensitive to the solvent environment and the tautomeric equilibrium. In a non-polar solvent like methylcyclohexane, the enol form (this compound) is favored, and its spectrum can be distinctly observed.

Below is a summary of the quantitative UV-Vis absorption data for this compound in methylcyclohexane.

| Wavelength of Maximum Absorption (λmax) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| 399 | 8,910 |

| 378 | 10,000 |

| 359 | 7,080 |

| 341 | 3,980 |

Data sourced from a study that successfully isolated and characterized the enol tautomer.

The Keto-Enol Tautomerism

This compound exists in equilibrium with its keto tautomer, anthrone. The position of this equilibrium is highly dependent on the solvent polarity. In aqueous or polar solvents, the keto form, anthrone, is generally more stable. Conversely, in non-polar solvents, the enol form, this compound, is the predominant species. This tautomerism is a crucial consideration when analyzing the UV-Vis spectrum, as the observed spectrum can be a composite of both forms if the equilibrium is not shifted sufficiently to one side.

The distinct conjugation of the π-electron system in each tautomer results in significantly different absorption spectra. Anthrone, lacking the full aromaticity of the anthracene ring system, exhibits a primary absorption band at a much shorter wavelength, typically around 253 nm.

Below is a diagram illustrating the tautomeric equilibrium between this compound and anthrone.

Caption: Tautomeric equilibrium of this compound.

Experimental Protocol for UV-Vis Absorption Spectroscopy

This section outlines a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.

1. Materials and Reagents:

-

This compound (or its precursor, anthrone)

-

Spectroscopic grade solvent (e.g., methylcyclohexane, hexane, or ethanol)

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes (1 cm path length)

2. Instrumentation:

-

A calibrated double-beam UV-Vis spectrophotometer

3. Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound.

-

Dissolve the weighed sample in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M).

-

Perform serial dilutions from the stock solution to prepare a series of standard solutions with concentrations in the range of 1 x 10⁻⁵ M to 1 x 10⁻⁴ M. The final concentration should be chosen to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Instrument Setup and Measurement:

-

Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

-

Set the desired wavelength range for the scan (e.g., 200-450 nm).

-

Fill a clean quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the reference beam of the spectrophotometer.

-

Fill another clean quartz cuvette with the blank solvent and place it in the sample beam.

-

Run a baseline correction to zero the instrument across the entire wavelength range.

-

Replace the blank in the sample beam with the cuvette containing the this compound solution.

-

Record the absorption spectrum.

-

Repeat the measurement for each of the prepared standard solutions.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration, calculate the molar absorptivity at each λmax.

-

The following diagram illustrates the experimental workflow.

Caption: Experimental workflow for UV-Vis analysis.

Signaling Pathways and Electronic Transitions

The absorption bands observed in the UV-Vis spectrum of this compound are due to the promotion of electrons from lower energy molecular orbitals (the highest occupied molecular orbital, HOMO) to higher energy molecular orbitals (the lowest unoccupied molecular orbital, LUMO). In aromatic systems like anthracene, these transitions are predominantly of the π → π* type. The extended π-conjugation of the anthracene ring system results in several such transitions with different energies, giving rise to the characteristic multi-peaked spectrum.

The diagram below conceptualizes the electronic transitions involved.

Caption: Electronic transition in this compound.

The Intricacies of 9-Anthrol's Fluorescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence emission spectrum of 9-anthrol, a molecule of significant interest due to its complex photophysical behavior. This document details the quantitative aspects of its fluorescence, outlines experimental protocols for its characterization, and visualizes the underlying chemical transformations that govern its emissive properties.

Core Concepts: Tautomerism and Environmental Sensitivity

The fluorescence of 9-anthrol is intrinsically linked to its existence in a tautomeric equilibrium with its keto form, anthrone (B1665570). This equilibrium, and consequently the observed fluorescence, is highly sensitive to the surrounding environment, including the solvent polarity and the presence of proton donors or acceptors. This sensitivity makes 9-anthrol a potential candidate for use as a fluorescent probe in various chemical and biological systems.

Quantitative Fluorescence Data

The fluorescence properties of 9-anthrol are highly dependent on its chemical state, which is influenced by the solvent environment. The key species are the neutral 9-anthrol, its hydrogen-bonded form, complexes, the ion-pair, and the deprotonated anion (9-anthrolate). The distinct fluorescence characteristics of these forms are summarized below.

| Species | Solvent/Environment | Excitation Maxima (nm) | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ) |

| Neutral 9-Anthrol | Benzene | 367, 385, 405 | 442 | Not explicitly reported | Not explicitly reported |

| Hydrogen-Bonded | Methanol, Ethanol | 367, 385, 405 | 454 | Not explicitly reported | Not explicitly reported |

| Complex | SAE (Sol-gel) | - | 472 - 478 | Not explicitly reported | Not explicitly reported |

| Ion-Pair | TEA, Water | - | 539 | Not explicitly reported | Not explicitly reported |

| Anion (9-Anthrolate) | Basic Solvent | ~450 | 550 | 0.073 | Not explicitly reported |

Experimental Protocol: Measuring the Fluorescence Emission Spectrum of 9-Anthrol

This protocol outlines the steps for accurately measuring the fluorescence emission spectrum of 9-anthrol, taking into account its tautomeric nature.

1. Materials and Reagents:

-

9-Anthrol (or its precursor, Anthrone)

-

Spectroscopy-grade solvents (e.g., cyclohexane (B81311), ethanol, water)

-

Buffer solutions of varying pH

-

Quartz cuvettes (1 cm path length)

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

2. Sample Preparation:

-

Stock Solution: Prepare a stock solution of 9-anthrol or anthrone in a non-polar, aprotic solvent like cyclohexane to favor the desired tautomer. Due to the tautomerism, be aware that solutions may contain a mixture of anthrone and 9-anthrol.

-

Working Solutions: Prepare dilute working solutions (typically in the micromolar range) in the desired solvents. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Solvent Blanks: Prepare blanks containing only the solvent for background subtraction.

-

Equilibration: Allow the solutions to equilibrate at a constant temperature, as the tautomeric equilibrium can be temperature-dependent.

3. Instrumentation Setup:

-

Spectrofluorometer:

-

Turn on the instrument and allow the lamp to stabilize.

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

Choose an appropriate excitation wavelength. Based on the literature, an excitation wavelength in the range of 360-390 nm is a suitable starting point.[1]

-

-

UV-Vis Spectrophotometer:

-

Use to measure the absorbance of the working solutions to ensure they are within the linear range for fluorescence measurements.

-

4. Measurement Procedure:

-

Blank Measurement: Record the emission spectrum of the solvent blank.

-

Sample Measurement:

-

Rinse the cuvette with the sample solution before filling.

-

Place the cuvette in the spectrofluorometer.

-

Record the fluorescence emission spectrum over a range that covers the expected emission (e.g., 400-650 nm).

-

-

Data Processing:

-

Subtract the solvent blank spectrum from the sample spectrum.

-

Correct the spectra for instrument-specific variations in lamp intensity and detector response.

-

5. Determination of Quantum Yield (Relative Method):

-

A common method is to compare the fluorescence of 9-anthrol to a well-characterized fluorescence standard (e.g., quinine (B1679958) sulfate (B86663) or anthracene).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the 9-anthrol sample and the standard.

-

The quantum yield can be calculated using the following equation:

-

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample^2 / η_std^2)

-

Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.

-

Visualizing the Photophysics of 9-Anthrol

The interplay between the different chemical forms of 9-anthrol and their distinct fluorescence properties can be visualized as a state diagram. The following diagram, generated using the DOT language, illustrates the keto-enol tautomerism and the deprotonation equilibrium.

This diagram illustrates the equilibrium between the non-fluorescent anthrone and the fluorescent 9-anthrol.[1][2] Under basic conditions, 9-anthrol can be deprotonated to form the 9-anthrolate anion, which exhibits a distinct, red-shifted fluorescence.[1]

Logical Workflow for Fluorescence Measurement

The process of characterizing the fluorescence of 9-anthrol can be represented by the following workflow diagram.

This workflow outlines the key steps from sample preparation to final data analysis for the characterization of 9-anthrol's fluorescence properties.

Conclusion

The fluorescence emission of 9-anthrol is a multifaceted phenomenon governed by its tautomeric equilibrium and high sensitivity to the local environment. This complexity, while presenting challenges for its characterization, also opens up opportunities for its application as a sophisticated fluorescent probe. A thorough understanding of its photophysical properties, guided by the data and protocols presented in this guide, is crucial for harnessing its full potential in research and development.

References

An In-depth Technical Guide to the Synthesis and Characterization of Anthracen-9-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of anthracen-9-ol (also known as 9-anthrol or anthranol). This compound is a tricyclic aromatic alcohol and a key tautomer of the ketone anthrone (B1665570).[1][2] Due to the extended π-system of the anthracene (B1667546) core, its derivatives are of significant interest for their unique photophysical and photochemical properties, finding applications in organic electronics, fluorescent probes, and as scaffolds in medicinal chemistry.[3] This document details established synthetic routes, experimental protocols, and key characterization data.

Synthesis Methodologies

The preparation of this compound can be approached through several synthetic pathways. The most common methods involve the oxidation of a precursor aldehyde or the reduction of a corresponding quinone.

Synthesis from 9-Anthracenecarboxaldehyde (9-Formylanthracene)

A prevalent method for synthesizing this compound involves the oxidation of 9-anthracenecarboxaldehyde. This procedure utilizes sodium percarbonate as an oxidizing agent in an acidic medium.[1][4]

-

Reaction Setup: In a 1,000 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, add 20.00 g of 9-anthracenecarboxaldehyde and 200 mL of acetic acid.[4]

-

Reagent Addition: Stir the mixture for 15 minutes at room temperature. Slowly add 45.68 g of sodium percarbonate to the flask.

-

Reaction Conditions: Increase the temperature to 30°C and continue stirring. Monitor the reaction progress using thin-layer chromatography (TLC) with a developing solution of n-hexane/ethyl acetate (B1210297) (4:1).[1][4]

-

Work-up and Extraction: Upon completion, remove the acetic acid by distillation under reduced pressure. Add 200 mL of toluene (B28343) to the concentrated residue. Sequentially wash the toluene layer with 100 mL of water, 100 mL of 10% sodium thiosulfate (B1220275) solution, and 100 mL of 10% sodium hydroxide (B78521) solution.[4]

-

Purification: Add 82.47 g of 10% sodium hydroxide solution to the toluene layer and stir at room temperature. Separate the layers using a separatory funnel. Wash the basic aqueous layer multiple times with 20 mL portions of dichloromethane (B109758) to remove organic impurities, monitoring with TLC.[1][4]

-

Isolation and Recrystallization: Adjust the pH of the basic aqueous layer to slightly acidic using concentrated sulfuric acid. Filter the resulting reddish powder and recrystallize it from toluene to yield pure this compound.[1][4]

Synthesis from Anthraquinone (B42736)

An alternative and classical approach is the reduction of anthraquinone. This method employs granulated zinc as the reducing agent in a refluxing acidic environment.[5]

-

Reaction Setup: In a fume cupboard, place 10 g of anthraquinone and 30 g of granulated zinc in a suitable flask. Add 500 mL of glacial acetic acid and set up for reflux.[5]

-

Reagent Addition: Heat the mixture to reflux. Add concentrated hydrochloric acid in small portions (a few mL at a time) until no coloration is observed and hydrogen gas is continuously evolved.[5]

-

Reaction Completion: Continue refluxing for approximately one hour, or until a sample taken from the mixture no longer deposits crystals upon cooling.[5]

-

Isolation: Cool the reaction mixture and pour it into dilute hydrochloric acid.

-

Recrystallization: Collect the precipitate by filtration. Recrystallize the crude product from glacial acetic acid containing a small amount of zinc dust and hydrochloric acid to prevent re-oxidation to anthraquinone.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and physical properties of this compound.

Table 1: Synthesis Reaction Data

| Starting Material | Reagents | Solvent(s) | Yield | Purity | Melting Point (°C) | Reference(s) |

| 9-Anthracenecarboxaldehyde | Sodium Percarbonate | Acetic Acid, Toluene | 78% | 99.56% | - | [1][4] |

| Anthraquinone | Granulated Zinc, Conc. HCl | Glacial Acetic Acid | 80% | - | 170 (dec.) | [5] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₀O | [4][6] |

| Molecular Weight | 194.23 g/mol | [4][6] |

| Appearance | Reddish powder (crude), Colourless needles (pure) | [4][5] |

| Melting Point | 152 °C | [7] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1][5] |

| CAS Number | 529-86-2 | [4][6] |

Characterization

The characterization of this compound is crucial for confirming its structure and purity. A significant aspect of its chemistry is its existence in equilibrium with its keto tautomer, anthrone.

Keto-Enol Tautomerism

This compound (the enol form) coexists in solution with its more stable keto tautomer, anthracen-9(10H)-one, commonly known as anthrone.[1][2] The equilibrium heavily favors the keto form.[8]

-

Equilibrium Constant: The equilibrium constant for the keto-enol tautomerization (Kₑ = [enol]/[ketone]) has been determined, with a pKₑ (-log Kₑ) value of 2.10 in aqueous acetic acid buffers at 25 °C.[8][9][10] This indicates that the concentration of the anthrone form is approximately 100 times greater than that of the this compound form in solution.[8]

-

Acidity: Spectrophotometric measurements have determined the pKa for the ionization of anthrone to be 10.0, which in conjunction with the tautomeric equilibrium constant, gives a calculated pKa of 7.9 for the phenolic hydroxy group of this compound.[9][10]

Spectroscopic Analysis

Standard spectroscopic techniques are used to characterize this compound and to distinguish it from its anthrone tautomer and other impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The enol form (this compound) would show a characteristic signal for the phenolic proton (-OH), while the keto form (anthrone) would exhibit a signal for the two methylene (B1212753) protons (-CH₂) at the 10-position.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy can differentiate between the two tautomers. This compound will display a characteristic O-H stretching band for the hydroxyl group, whereas anthrone will show a strong C=O stretching band for the ketone group.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound (194.23 g/mol ).[4] The fragmentation pattern can also provide structural information.

-

Fluorescence Spectroscopy: this compound is soluble in organic solvents and exhibits a blue fluorescence, a characteristic feature of many anthracene derivatives.[1]

This guide provides foundational knowledge for the synthesis and analysis of this compound, offering detailed protocols and key data points to support research and development efforts in related fields.

References

- 1. This compound | 529-86-2 [chemicalbook.com]

- 2. Anthrone - Wikipedia [en.wikipedia.org]

- 3. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. Anthranol | C14H10O | CID 10731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [stenutz.eu]

- 8. researchgate.net [researchgate.net]

- 9. Enol–keto tautomerism of 9-anthrol and hydrolysis of its methyl ether - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]

An In-depth Technical Guide to the Chemical Structure and Properties of 9-Hydroxyanthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 9-hydroxyanthracene (also known as anthranol). A key feature of this molecule is its existence in a tautomeric equilibrium with its keto form, anthrone (B1665570). This document details its physicochemical properties, spectroscopic characteristics, and established synthesis protocols. Furthermore, it explores the biological activities of 9-hydroxyanthracene, with a focus on its pro-apoptotic effects mediated through the mitochondrial signaling pathway. Experimental methodologies for key reactions and characterization techniques are also provided to support further research and development.

Chemical Structure and Identification

9-Hydroxyanthracene is a polycyclic aromatic hydrocarbon and a hydroxylated derivative of anthracene (B1667546). Its structure consists of three fused benzene (B151609) rings with a hydroxyl group substituted at the 9-position.

Chemical Structure:

Table 1: Chemical Identification of 9-Hydroxyanthracene

| Identifier | Value |

| IUPAC Name | Anthracen-9-ol |

| Synonyms | 9-Anthranol, 9-Anthrol, Anthranol |

| CAS Number | 529-86-2[1] |

| Molecular Formula | C₁₄H₁₀O[2][3] |

| Molecular Weight | 194.23 g/mol [2][3] |

| InChI | InChI=1S/C14H10O/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15H |

| InChIKey | AUKRYONWZHRJRE-UHFFFAOYSA-N |

| SMILES | Oc1c2ccccc2cc3ccccc13 |

Physicochemical Properties

The physical and chemical properties of 9-hydroxyanthracene are influenced by its aromatic structure and the presence of the hydroxyl group. A critical aspect of its chemistry is the keto-enol tautomerism it exhibits with anthrone.

Keto-Enol Tautomerism

9-Hydroxyanthracene (the enol form) exists in equilibrium with its tautomer, anthrone (the keto form). In most solvents, the keto form is the major species at equilibrium.[4][5] The equilibrium can be influenced by solvent polarity and temperature.

The equilibrium constant (KE = [enol]/[keto]) for this tautomerization has been determined, with a pKE (-log KE) of 2.10 in aqueous acetic acid buffers at 25 °C.[4][6][7] This indicates that the keto form is favored.

Physical Properties

Table 2: Physical Properties of 9-Hydroxyanthracene

| Property | Value | Reference |

| Appearance | Crystalline solid | [2] |

| Melting Point | 152 °C | [2][8] |

| Boiling Point | 404.5 °C at 760 mmHg | [2] |

| Water Solubility | 35.93 mg/L at 25 °C | [2] |

| Fluorescence | Blue fluorescence in organic solvents | [2][9] |

Solubility

9-Hydroxyanthracene is sparingly soluble in water but shows good solubility in many organic solvents.[2][9]

Table 3: Qualitative Solubility of 9-Hydroxyanthracene and its Derivatives

| Solvent | Solubility |

| Methanol | Soluble, particularly when hot |

| Ethanol | Soluble |

| Acetone | Soluble |

| Chloroform | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Toluene (B28343) | Soluble |

Spectroscopic Properties

The spectroscopic data for 9-hydroxyanthracene is crucial for its identification and characterization. Due to the tautomeric equilibrium, spectra may show contributions from both the enol (9-hydroxyanthracene) and keto (anthrone) forms depending on the solvent and conditions.

Table 4: Spectroscopic Data of 9-Hydroxyanthracene and its Derivatives

| Technique | Data |

| UV-Vis Absorption | The absorption spectrum of anthracene derivatives is characterized by multiple bands in the UV region. For 9-anthracenylmethyl acrylate, a related compound, absorption maxima are observed around 345, 365, and 385 nm.[10] |

| Fluorescence Emission | Exhibits blue fluorescence in organic solvents.[2][9] |

| ¹H NMR | The aromatic protons of anthracene derivatives typically appear in the range of 7.40-8.54 ppm.[6] |

| ¹³C NMR | Aromatic carbons in anthracene derivatives resonate in the downfield region of the spectrum. |

| FT-IR | Characteristic peaks for O-H stretching (around 3200-3600 cm⁻¹), C-O stretching (around 1000-1300 cm⁻¹), and aromatic C-H and C=C vibrations are expected. |

Synthesis and Reactivity

Synthesis

9-Hydroxyanthracene can be synthesized through various methods, with the oxidation of 9-anthracenecarboxaldehyde being a common laboratory-scale procedure.[11] It can also be prepared from anthrone or anthraquinone.[9][12]

This protocol details the synthesis of 9-hydroxyanthracene from 9-anthracenecarboxaldehyde.

-

Reaction Setup: In a round-bottomed flask equipped with a stirrer and thermometer, add 20.00 g of 9-anthracenecarboxaldehyde to 200 mL of acetic acid.

-

Oxidation: Stir the mixture for 15 minutes, then slowly add 45.68 g of sodium percarbonate at room temperature.

-

Reaction Progression: Raise the temperature to 30 °C and continue stirring. Monitor the reaction's progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (B1210297) (4:1).

-

Work-up: Once the reaction is complete, remove the acetic acid by distillation under reduced pressure.

-

Extraction and Washing: Add 200 mL of toluene to the concentrated residue. Wash the toluene layer sequentially with 100 mL of water, 100 mL of 10% sodium thiosulfate (B1220275) solution, and 100 mL of 10% sodium hydroxide (B78521) solution.

-

Purification: Separate the basic aqueous layer and wash it several times with 20 mL of dichloromethane (B109758) to remove impurities.

-

Isolation: Acidify the basic aqueous solution layer with concentrated sulfuric acid to a slightly acidic pH.

-

Final Product: Filter the resulting precipitate and recrystallize it from toluene to obtain pure 9-hydroxyanthracene.

Chemical Reactions

9-Hydroxyanthracene can be oxidized to 9,10-anthraquinone. This can occur through various oxidizing agents, including hydroxyl radicals. The reaction proceeds through the formation of 9,10-dihydroxyanthracene, which is then readily oxidized.

The anthracene core of 9-hydroxyanthracene can act as a diene in Diels-Alder reactions, a [4+2] cycloaddition.[13][14] This reaction is a powerful tool for forming six-membered rings.

This protocol describes the Diels-Alder reaction between anthracene-9-methanol (a derivative of 9-hydroxyanthracene) and N-methylmaleimide in water.

-

Reaction Setup: In a 100 mL round-bottom flask, combine 0.065 g of anthracene-9-methanol and 50 mL of water with a stir bar.

-

Addition of Dienophile: Add 3 equivalents of N-methylmaleimide to the flask.

-

Reflux: Fit the flask with a water-cooled condenser and heat the mixture to reflux for 1 hour with stirring.

-

Monitoring: Monitor the reaction progress by TLC using a 1:1 ethyl acetate:hexanes eluent.

-

Isolation: After cooling the reaction mixture to room temperature and then in an ice bath, collect the crystalline product by vacuum filtration.

Biological Activity and Signaling Pathways

Hydroxyanthracene derivatives, including 9-hydroxyanthracene, have been reported to possess a range of biological activities.[15] Of particular interest to drug development professionals is their ability to induce apoptosis in cancer cells.

Induction of Apoptosis

Studies on related hydroxyanthracene compounds have shown that they can trigger the intrinsic (mitochondrial) pathway of apoptosis.[15][16] This pathway is initiated by intracellular signals, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.

Mitochondrial Signaling Pathway

The induction of apoptosis by hydroxyanthracene derivatives involves the modulation of the Bcl-2 family of proteins. This leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol. Cytochrome c then participates in the formation of the apoptosome, which activates caspases and executes the apoptotic program.

Conclusion

9-Hydroxyanthracene is a molecule of significant interest due to its unique chemical properties, particularly its keto-enol tautomerism, and its potential biological activities. This guide has provided a detailed overview of its structure, physicochemical and spectroscopic properties, synthesis, and key chemical reactions. The elucidation of its pro-apoptotic mechanism via the mitochondrial pathway highlights its potential as a lead compound in drug discovery and development. The experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate and utilize this compound in their work.

References

- 1. Anthrol - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. Anthranol | C14H10O | CID 10731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]

- 7. Enol–keto tautomerism of 9-anthrol and hydrolysis of its methyl ether - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Anthranol [drugfuture.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 15. Hydroxyanthracene derivates citotoxicity: A differential evaluation between single molecule and whole plant extract - PMC [pmc.ncbi.nlm.nih.gov]

- 16. H9 induces apoptosis via the intrinsic pathway in non-small-cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability of Anthracen-9-ol in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of anthracen-9-ol in solution, addressing its inherent chemical transformations and susceptibility to environmental factors. The information presented herein is critical for researchers and professionals in drug development and materials science who utilize this compound and its derivatives, ensuring accurate experimental design and formulation development.

Core Instability: Keto-Enol Tautomerism

The principal factor governing the stability of this compound in solution is its equilibrium with its keto tautomer, anthrone (B1665570).[1][2][3] This rapid and reversible interconversion is a fundamental characteristic of the molecule's chemical behavior.[4][5] In most solutions, the equilibrium strongly favors the keto form, anthrone.[1][4]

The tautomeric equilibrium can be represented as follows:

This compound (Enol Form) ⇌ Anthrone (Keto Form)

This equilibrium is influenced by the solvent and the pH of the solution.[1][2]

The pH of the aqueous solution plays a critical role in the position of the keto-enol equilibrium.

-

Acidic and Neutral pH (pH 4 and 7): At these pH levels, anthrone is the overwhelmingly predominant species, constituting over 99% of the total population.[1]

-

Basic pH (pH 10): At a pH of 10, the population of the common anion of anthrone and this compound becomes significant, with the anthrone and the anion each representing just under half of the total population.[1]

The acid-base and tautomeric equilibria are interconnected. The pKa for the ionization of anthrone has been measured spectrophotometrically to be 10.0.[1][2] Combining this with the keto-enol equilibrium constant, the pKa for the phenolic hydroxy group of this compound is determined to be 7.9.[1][2]

The equilibrium constant for the keto-enol tautomerization (KE = [enol]/[ketone]) has been determined in aqueous acetic acid buffers at 25 °C.

| Parameter | Value | Conditions | Reference |

| pKE (-log KE) | 2.10 | Aqueous acetic acid buffers, 25 °C | [1][2] |

| pKa (Anthrone) | 10.0 | Piperazine and borate (B1201080) buffers | [1][2] |

| pKa (this compound) | 7.9 | Calculated | [1][2] |

Degradation Pathways

Beyond tautomerization, this compound can undergo degradation through oxidation, particularly when exposed to light and oxidizing agents.

A significant degradation pathway for this compound and its parent compound, anthracene (B1667546), is the oxidation to 9,10-anthraquinone.[6][7][8] This process can be initiated by various means, including photocatalysis and chemical oxidation.[7][9] The reaction proceeds via the formation of hydroxyl radicals which react with this compound (or its tautomer) to form 9,10-dihydroxyanthracene, a readily oxidizable intermediate.[7]

Under photocatalytic conditions using TiO2, the primary photodegradation product of anthracene is 9,10-anthraquinone.[9] Further degradation of anthraquinone (B42736) can lead to the formation of other products, such as 1,8-dihydroxyanthraquinone.[8]

Anthracene derivatives are known to be sensitive to light.[8][10] Studies on anthracene-9-carboxylic acid, a related compound, have shown that it undergoes photochemical reactions.[10] The photodegradation of anthracene in various organic solvents when exposed to sunlight has been observed to yield anthraquinone as the main product.[8] The rate of photodegradation is dependent on the solvent.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible stability studies. The following sections outline protocols derived from the cited literature for investigating the stability of this compound.

A common method to determine the keto-enol equilibrium constant involves kinetic measurements of the rates of ketonization of the enol (this compound) and enolization of the ketone (anthrone) in buffered solutions.[1][2]

-

Apparatus: UV-Vis Spectrophotometer.

-

Procedure:

-

Prepare buffer solutions of known pH (e.g., aqueous acetic acid, piperazine, borate buffers).[1][2]

-

Introduce a solution of either this compound or anthrone into the buffer.

-

Monitor the change in absorbance at a wavelength where the enol and keto forms have distinct absorption characteristics over time.

-

Determine the pseudo-first-order rate constants for the approach to equilibrium from both the enol and keto sides.

-

The equilibrium constant (KE) is calculated as the ratio of the rate constant for enolization to the rate constant for ketonization.

-

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying this compound and its degradation products.

-

Apparatus: HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).[8][11]

-

Chromatographic Conditions (Example for Anthracene and its products): [8]

-

Column: C18 stationary phase.

-

Mobile Phase: Acetonitrile:water gradient.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the analytes.

-

-

Procedure:

-

Prepare standard solutions of this compound and suspected degradation products (e.g., anthrone, anthraquinone) of known concentrations.[8]

-

Prepare samples of this compound in the desired solution and subject them to the stability testing conditions (e.g., storage at a specific temperature, light exposure).

-

At specified time points, inject the samples into the HPLC system.

-

Identify and quantify the parent compound and any degradation products by comparing their retention times and UV spectra with the standards.[8]

-

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Enol–keto tautomerism of 9-anthrol and hydrolysis of its methyl ether - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. echemi.com [echemi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pjoes.com [pjoes.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Anthracen-9-ol: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of anthracen-9-ol (also known as 9-anthranol or 9-hydroxyanthracene) in organic solvents. Due to a notable scarcity of specific quantitative solubility data for this compound in publicly accessible literature, this document establishes a theoretical framework for its solubility based on its chemical structure and provides quantitative data for the parent compound, anthracene (B1667546), as a surrogate. Furthermore, this guide details established experimental protocols for determining the solubility of solid organic compounds, empowering researchers to generate empirical data. Visual workflows for both the synthesis of this compound and a general experimental procedure for solubility determination are provided to facilitate practical application.

Introduction to this compound

This compound is an aromatic alcohol derived from anthracene. It is a tricyclic aromatic hydrocarbon bearing a hydroxyl group at the 9-position. This hydroxyl group significantly influences the molecule's physicochemical properties, including its polarity, hydrogen bonding capability, and, consequently, its solubility profile, distinguishing it from its parent compound, anthracene. Understanding the solubility of this compound is paramount for its application in various fields, including organic synthesis, materials science, and pharmaceutical development, where solution-phase behavior is a critical parameter.

Expected Solubility Profile of this compound

The fundamental principle of "like dissolves like" governs the solubility of organic compounds. The chemical structure of this compound, featuring a large, nonpolar polycyclic aromatic core and a polar hydroxyl group, suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., alcohols): The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, facilitating interactions with polar protic solvents like methanol (B129727), ethanol, and isopropanol. Therefore, moderate to good solubility is expected in these solvents.

-

Polar Aprotic Solvents (e.g., ketones, esters, ethers): Solvents such as acetone, ethyl acetate, and tetrahydrofuran (B95107) (THF) can act as hydrogen bond acceptors, interacting with the hydroxyl group of this compound. Solubility in these solvents is anticipated to be significant.

-

Nonpolar Solvents (e.g., alkanes, aromatic hydrocarbons): The large, nonpolar anthracene backbone suggests that this compound will exhibit some solubility in nonpolar solvents like hexane, toluene (B28343), and benzene. However, the presence of the polar hydroxyl group will likely limit its solubility compared to the parent compound, anthracene.

-

Water: Due to the dominance of the large, hydrophobic aromatic rings, the solubility of this compound in water is expected to be very low.

Quantitative Solubility Data

Table 1: Solubility of Anthracene in Various Organic Solvents [1][2][3]

| Solvent | Temperature (°C) | Solubility (g/kg of solvent) |

| Ethanol | 16 | 0.76 |

| Ethanol | 19.5 | 19 |

| Ethanol | 25 | 3.28 |

| Methanol | 19.5 | 18 |

| Hexane | Not specified | 3.7 |

| Toluene | 16.5 | 9.2 |

| Carbon Tetrachloride | Not specified | Not specified |

| Chloroform | Not specified | Soluble |

| Acetone | Not specified | Soluble |

| Benzene | Not specified | Soluble |

| Diethyl Ether | Not specified | Soluble |

| Carbon Disulfide | Not specified | Soluble |

Note: This table presents data for anthracene, not this compound. The qualitative term "Soluble" indicates that while quantitative data was not specified, the source confirms its solubility.

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, researchers can determine the solubility of this compound experimentally. The following are detailed methodologies for key experiments.

Shake-Flask Method for Thermodynamic Solubility Determination[4]

This method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then measured.

Procedure:

-

Preparation: Add an excess amount of crystalline this compound to a known volume of the desired organic solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or a magnetic stirrer in a temperature-controlled water bath. The equilibration time can vary depending on the compound and solvent but is typically 24 to 72 hours.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete removal of solid particles, the saturated solution should be filtered (e.g., using a syringe filter with a compatible membrane, such as PTFE for organic solvents) or centrifuged.

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of this compound using a validated analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC): This is a common and accurate method. A calibration curve of known concentrations of this compound versus instrument response (e.g., peak area at a specific UV wavelength) must be prepared.

-

UV-Vis Spectroscopy: If this compound has a distinct chromophore and does not degrade in the solvent, a calibration curve based on absorbance at a specific wavelength can be used.

-

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

General Procedure for Qualitative Solubility Testing[5][6]

This method provides a rapid assessment of a compound's solubility in various solvents.

Procedure:

-

Add approximately 25 mg of this compound to a small test tube.

-

Add 0.75 mL of the test solvent in small portions, shaking vigorously after each addition.

-

Observe whether the solid dissolves completely.

-

Categorize the solubility as "soluble," "partially soluble," or "insoluble."

Synthesis of this compound

For researchers who need to synthesize this compound, a common method involves the oxidation of 9-anthraldehyde.[4]

Reaction Scheme: 9-Anthraldehyde → this compound

Procedure:

-

In a round-bottomed flask, dissolve 9-formylanthracene in acetic acid.

-

Slowly add sodium percarbonate to the stirred mixture at room temperature.

-

Raise the temperature to 30°C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the acetic acid by distillation under reduced pressure.

-

Add toluene to the concentrate and wash the organic layer sequentially with water, 10% sodium thiosulfate (B1220275) solution, and 10% sodium hydroxide (B78521) solution.

-

To the toluene layer, add methanol and sulfuric acid, then remove the resulting methyl formate (B1220265) and methanol by distillation.

-

Add a 10% sodium hydroxide solution to the toluene layer to extract the this compound into the aqueous phase.

-

Separate the aqueous layer and wash it with dichloromethane (B109758) to remove impurities.

-

Acidify the aqueous layer with concentrated sulfuric acid to precipitate the product.

-

Filter the resulting solid and recrystallize from toluene to obtain pure this compound.

Visualizations

Synthesis Workflow for this compound

Caption: Synthesis workflow for this compound from 9-formylanthracene.

Experimental Workflow for Solubility Determination

Caption: General experimental workflow for determining thermodynamic solubility.

References

An In-depth Technical Guide on the Fluorescence Quantum Yield of Anthracen-9-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quantum yield of anthracen-9-ol (also known as 9-anthranol). Due to the limited availability of specific quantitative data for this compound in the scientific literature, this guide leverages data from the parent fluorophore, anthracene (B1667546), and other 9-substituted derivatives to establish a foundational understanding of its expected photophysical behavior. The principles, experimental protocols, and factors influencing fluorescence quantum yield detailed herein are directly applicable to the study of this compound.

Core Concepts: Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. The value of Φf ranges from 0 to 1, where 1 signifies that every absorbed photon results in an emitted photon (100% efficiency), and 0 indicates that all absorbed energy is dissipated through non-radiative pathways. An accurate determination of the quantum yield is crucial for applications in fluorescence-based assays, imaging, and materials science.

Quantitative Data on Fluorescence Quantum Yield

Table 1: Fluorescence Quantum Yield of Anthracene in Various Solvents

| Solvent | Refractive Index (η) | Quantum Yield (Φf) |

| Cyclohexane | 1.426 | 0.36[1] |

| Ethanol | 1.361 | 0.27[1] |

| Methanol | 1.329 | 0.20 |

| Chloroform | 1.446 | 0.11 |

Table 2: Expected Trends in the Fluorescence Quantum Yield of this compound

| Solvent Property | Expected Effect on Quantum Yield (Φf) | Rationale |

| Increasing Polarity | Decrease | In polar solvents, the excited state of anthracene derivatives can be stabilized through solvent relaxation, which can promote non-radiative decay pathways, thus lowering the quantum yield.[2] |

| Protic Solvents | Potential Decrease | The hydroxyl group of this compound can engage in hydrogen bonding with protic solvents, which may introduce additional non-radiative decay channels and lead to a lower quantum yield compared to aprotic solvents of similar polarity. |

| pH (Acidic) | Potential Quenching | Protonation of the hydroxyl group in acidic conditions could potentially lead to fluorescence quenching.[3][4] |

| pH (Basic) | Potential Change | Deprotonation of the hydroxyl group in basic media will form the phenolate, which will alter the electronic structure and likely change the fluorescence quantum yield. |

Factors Influencing Fluorescence Quantum Yield

The fluorescence quantum yield of this compound is sensitive to a variety of environmental factors. Understanding these influences is critical for the robust application of this fluorophore in research and development.

-

Solvent Polarity: The polarity of the solvent can significantly impact the energy levels of the excited state.[2] For many aromatic compounds, an increase in solvent polarity leads to a decrease in fluorescence quantum yield due to the stabilization of charge-transfer states that decay non-radiatively.[2]

-

Hydrogen Bonding: The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. In protic solvents, these interactions can provide pathways for non-radiative de-excitation, thereby reducing the quantum yield.

-

pH: The acidity or basicity of the medium can alter the protonation state of the hydroxyl group. Both the protonated and deprotonated forms of this compound will have different electronic structures and, consequently, different fluorescence properties, including the quantum yield.[3][4]

-

Temperature: Generally, an increase in temperature leads to a decrease in fluorescence quantum yield due to the increased probability of non-radiative decay through vibrational relaxation and collisions.

-

Presence of Quenchers: Molecular oxygen and other quenching agents can deactivate the excited state of the fluorophore through collisional quenching, leading to a significant reduction in the quantum yield.

Experimental Protocols for Quantum Yield Determination

The relative method is the most common and accessible approach for determining the fluorescence quantum yield of a compound. This method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Materials and Instrumentation:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

High-purity solvents (spectroscopic grade)

-

Fluorescence standard (e.g., anthracene in ethanol, Φf = 0.27, or quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Φf = 0.546)

-

This compound

-

High-precision quartz cuvettes (1 cm path length)

Methodology:

-

Preparation of Stock Solutions: Prepare stock solutions of both the standard and this compound in the desired solvent.

-

Preparation of Working Solutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.

-

Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer.

-

Record the fluorescence emission spectrum for each solution.

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

-

Perform a linear regression for each data set to obtain the slope (Gradient).

-

Calculate the quantum yield of this compound (Φf_sample) using the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

-

Φf_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the plots for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.

-

Conclusion

The fluorescence quantum yield of this compound is a critical parameter for its effective use in various scientific and industrial applications. While direct quantitative data for this specific molecule is sparse, a comprehensive understanding of the photophysical principles governing anthracene and its derivatives provides a solid framework for its characterization. The experimental protocol detailed in this guide offers a robust methodology for the precise determination of its quantum yield in different environments. By carefully considering the influence of solvent, pH, and other environmental factors, researchers and drug development professionals can effectively harness the fluorescent properties of this compound.

References

Theoretical Exploration of Anthracen-9-ol's Electronic Frontier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the electronic structure of anthracen-9-ol (also known as 9-anthranol). Understanding the electronic properties of this polycyclic aromatic hydrocarbon is crucial for its potential applications in materials science and as a structural motif in medicinal chemistry. This document summarizes key quantitative data from computational studies, outlines the detailed methodologies employed, and visualizes the typical workflow for such theoretical investigations.

Core Electronic Properties and Tautomeric Considerations

This compound exists in a tautomeric equilibrium with its keto form, anthrone (B1665570). The relative stability and electronic characteristics of these two forms are of significant interest. Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating these properties.

One study calculated the relative enthalpies of formation for the isomeric anthrols, finding that 1- and 2-anthrols are approximately 6 kJ mol⁻¹ more stable than the 9-isomer, a difference attributed to steric hindrance.[1] Furthermore, the study found anthrone to be more stable than 9-anthrol by 13.7 ± 6.4 kJ mol⁻¹.[1] This is in reasonable agreement with experimental findings that also suggest the greater stability of the keto form.[1]